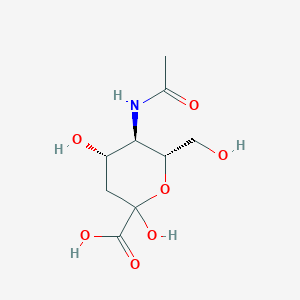
13-Hydroperoxylinoleic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-hydroperoxylinoleic acid is a lipid hydroperoxide. It derives from a linoleic acid.
Aplicaciones Científicas De Investigación
DNA Interaction and Lipid Peroxidation
- 13-HPODE reacts with 2'-deoxyadenosine, forming products that suggest its role in DNA interaction and the formation of etheno adducts, significant in understanding lipid peroxidation mechanisms (Rindgen et al., 2000).
Enzymatic Activity and Self-Inactivation
- The enzyme lipoxygenase exhibits self-inactivation promoted by 13-HPODE, and it demonstrates lipohydroperoxidase activity, contributing to our understanding of enzymatic processes involving fatty acids (Härtel et al., 2005).
Aroma Compound Biosynthesis
- 13-HPODE plays a role in the biosynthesis of virgin olive oil aroma compounds. An enzyme, hydroperoxide lyase, specifically acts on 13-HPODE to produce key aroma compounds in olive fruits (Padilla et al., 2010).
Role in Autoxidation Processes
- The study of conjugated linoleic acid (CLA) methyl ester autoxidation revealed the formation of 13-HPODE, offering insights into the mechanisms of lipid oxidation and its implications (Hämäläinen et al., 2001).
Impact on Lipoprotein Decomposition
- 13-HPODE's decomposition and its effects on the accumulation of aldehydes have implications for understanding the role of lipid peroxidation in atherosclerosis (Raghavamenon et al., 2009).
Hydroperoxide Lyase (HPL) Enzyme Function
- Studies on HPL, which acts on 13-HPODE, have provided insights into plant defense mechanisms and aroma compound formation in various plants (Tijet et al., 2000; Fukushige & Hildebrand, 2005; Savchenko et al., 2017).
Effects on Cellular Processes
- The modification of rice protein by 13-HPODE alters its structural characteristics and functional properties, indicating the influence of lipid peroxidation on food proteins (Wu, Li, & Wu, 2020).
Implications in Skin Differentiation
- Research on the eLOX3 gene, which processes 13-HPODE, reveals its significance in skin differentiation and its role in certain skin conditions (Yu et al., 2003).
Propiedades
Fórmula molecular |
C18H32O4 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(9Z,12E)-13-hydroperoxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,15,21H,2-6,8,10-14,16H2,1H3,(H,19,20)/b9-7-,17-15+ |
Clave InChI |
ITZHGZMZQUJODL-ZKMIVQISSA-N |
SMILES isomérico |
CCCCC/C(=C\C/C=C\CCCCCCCC(=O)O)/OO |
SMILES |
CCCCCC(=CCC=CCCCCCCCC(=O)O)OO |
SMILES canónico |
CCCCCC(=CCC=CCCCCCCCC(=O)O)OO |
Sinónimos |
12,13-epoxylinoleic acid 13-HPLA 13-hydroperoxylinoleic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



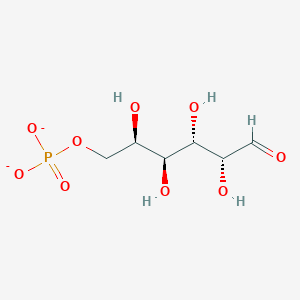
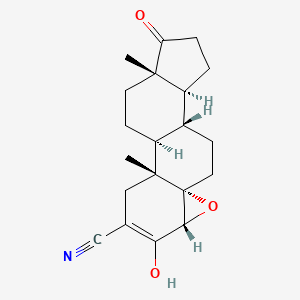
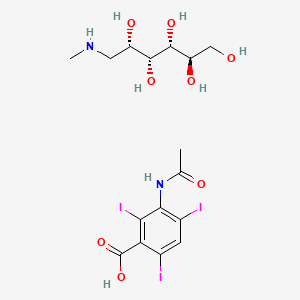
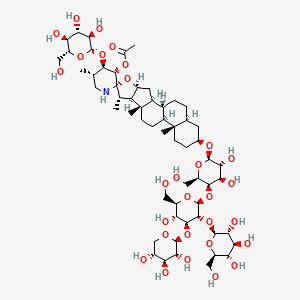

![1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine](/img/structure/B1259509.png)
![[(5aS,5bR,7aR,9R,10R,11aS,11bS)-11a-(hydroxymethyl)-3a,5a,5b,8,8-pentamethyl-1-oxo-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6,7,7a,9,10,11,11b,12,13-dodecahydro-2H-cyclopenta[a]chrysen-10-yl] acetate](/img/structure/B1259512.png)

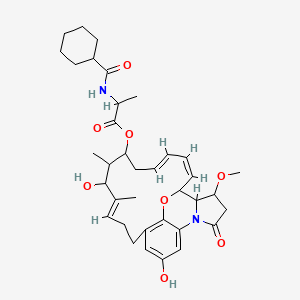
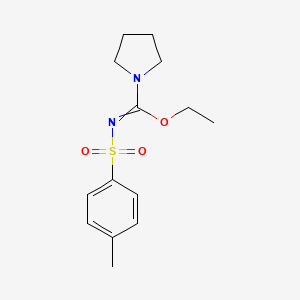
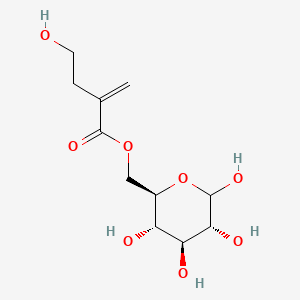
![(1R)-12-methyl-13-oxa-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,11(15)-tetraen-14-one](/img/structure/B1259520.png)
